
2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol is an organic compound characterized by the presence of an aminophenyl group attached to a sulfanyloxane backbone with three hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-aminophenol and a suitable oxane derivative.
Reaction Steps:
Reaction Conditions: These reactions are usually carried out under controlled temperatures, often in the range of 0-100°C, and may require catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and implementing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aminophenyl group, converting it to various derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted oxane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its aminophenyl group can interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for modifications that can tailor the properties of the final product.
Mécanisme D'action
The mechanism by which 2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the sulfanyl and hydroxyl groups can participate in redox reactions and other chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenyl-1-thio-β-D-xylopyranoside: Similar in structure but with a different sugar moiety.
4-Aminophenyl-α-D-mannopyranoside: Another compound with an aminophenyl group attached to a sugar derivative.
Uniqueness
2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in various fields.
Propriétés
Formule moléculaire |
C11H15NO4S |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
2-(4-aminophenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C11H15NO4S/c12-6-1-3-7(4-2-6)17-11-10(15)9(14)8(13)5-16-11/h1-4,8-11,13-15H,5,12H2 |
Clé InChI |
PLNSHYORKGBSGV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C(O1)SC2=CC=C(C=C2)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


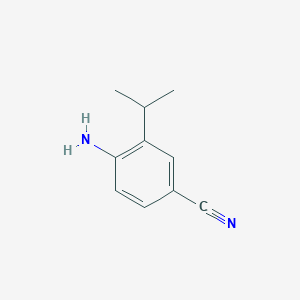
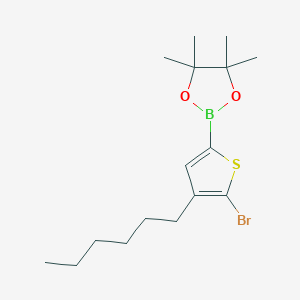

![Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-](/img/structure/B12092142.png)
![2-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid ethyl ester](/img/structure/B12092147.png)
![3'-Bromo-6-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12092149.png)


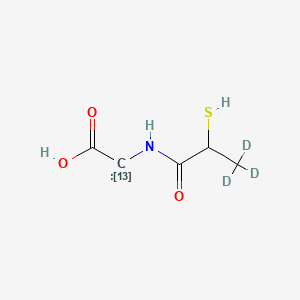

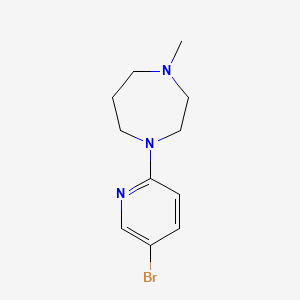
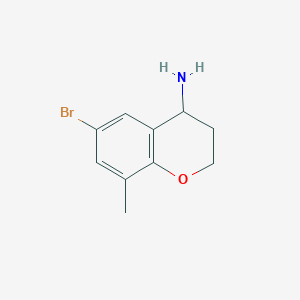
![2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B12092196.png)

